![molecular formula C6H6BN3O2 B13705299 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is a heterocyclic compound that contains both nitrogen and boron atoms within its structure. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the boronic acid group enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine derivatives involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is used as a building block for synthesizing complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biology and medicine, this compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDE) .
Industry
In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-7-boronic Acid Pinacol Ester: Similar in structure but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
The uniqueness of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid lies in its boronic acid group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H |
InChI Key |
GOHUPHQCMRRVOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





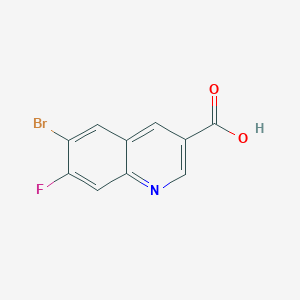
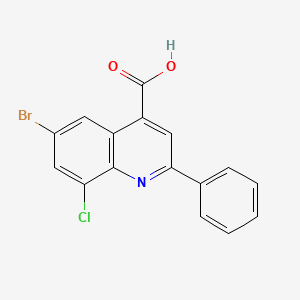
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
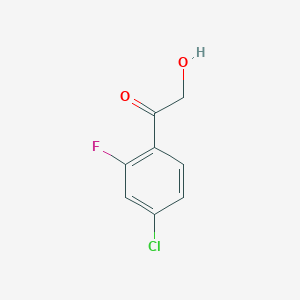

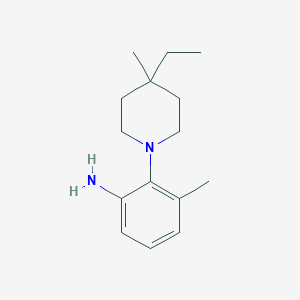

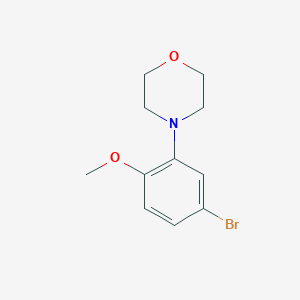

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
